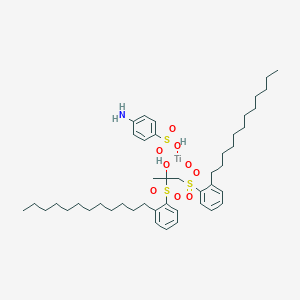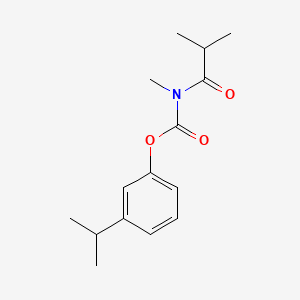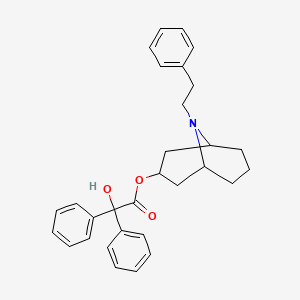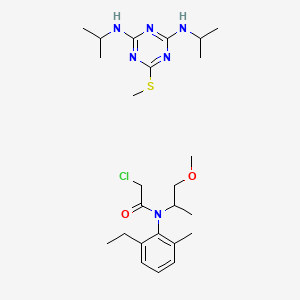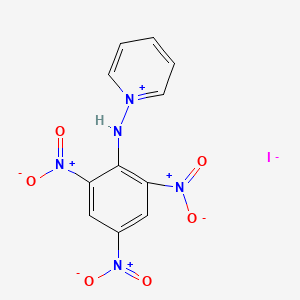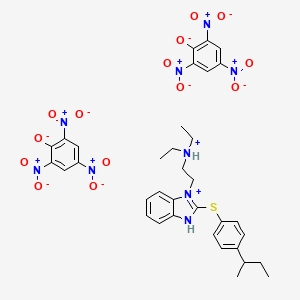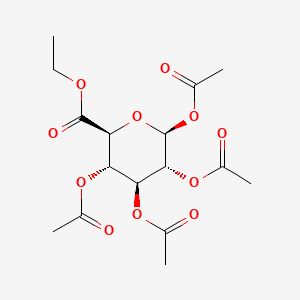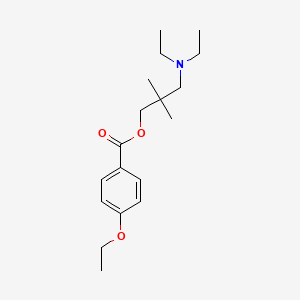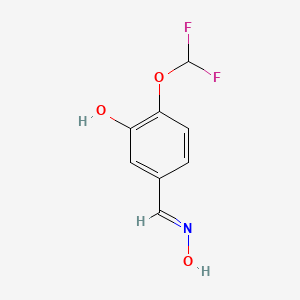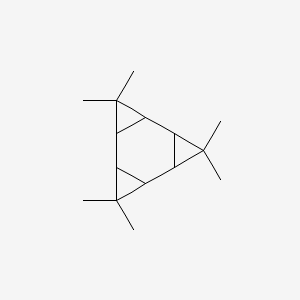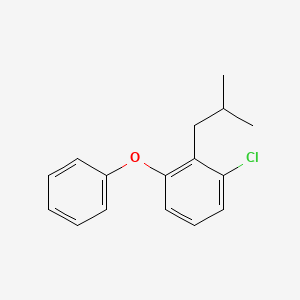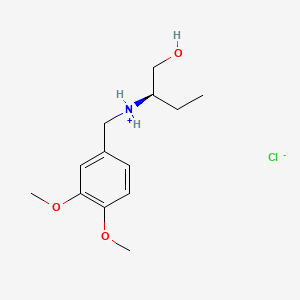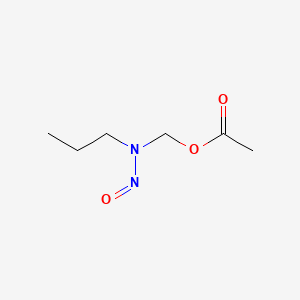
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is an organic compound with the molecular formula C14H16O2. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 1-tetralone (1,2,3,4-tetrahydronaphthalen-1-one).
Formation of Intermediate: The 1-tetralone undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ylidine methanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent hydrocarbon without the ester functional group.
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetic acid: The corresponding acid derivative.
1,2,3,4-Tetrahydronaphthalen-1-ylidine methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethyl ester group can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl (2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9-10H,2,5,7-8H2,1H3/b12-10+ |
InChI Key |
SORDZZGVEVKHSU-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCC2=CC=CC=C21 |
Canonical SMILES |
CCOC(=O)C=C1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



